molecular formula C22H17Cl2NO2 B10907686 1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one

1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one

Cat. No.: B10907686
M. Wt: 398.3 g/mol
InChI Key: OOLDDTOEFIMEIJ-MFKUBSTISA-N
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Description

1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methylideneamino group, and a diphenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 3,3-diphenylpropan-1-one in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-({[(E)-(2,4-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one
  • 1-({[(E)-(2,5-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one
  • 1-({[(E)-(2,3-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one

Comparison: 1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C22H17Cl2NO2

Molecular Weight

398.3 g/mol

IUPAC Name

[(E)-(2,6-dichlorophenyl)methylideneamino] 3,3-diphenylpropanoate

InChI

InChI=1S/C22H17Cl2NO2/c23-20-12-7-13-21(24)19(20)15-25-27-22(26)14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,15,18H,14H2/b25-15+

InChI Key

OOLDDTOEFIMEIJ-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(CC(=O)O/N=C/C2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)ON=CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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